2-Azido-1-(2,4-dichlorophenyl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5Cl2N3O |
|---|---|
Molecular Weight |
230.05 g/mol |
IUPAC Name |
2-azido-1-(2,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2N3O/c9-5-1-2-6(7(10)3-5)8(14)4-12-13-11/h1-3H,4H2 |
InChI Key |
MHTBUFQCYHAVTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azido 1 2,4 Dichlorophenyl Ethanone
Established Synthetic Routes to the Compound
The synthesis of 2-Azido-1-(2,4-dichlorophenyl)ethanone is most commonly achieved through the nucleophilic substitution of a halogenated precursor. This method is a reliable and widely utilized strategy for the formation of α-azido ketones. nih.gov
The traditional and most direct synthesis involves the reaction of an α-halo ketone, specifically 2-bromo-1-(2,4-dichlorophenyl)ethanone, with an azide (B81097) salt. nih.govprepchem.com This reaction proceeds via a nucleophilic substitution mechanism, likely SN2, where the azide ion (N₃⁻) acts as the nucleophile, displacing the bromide ion from the α-carbon. nih.gov The carbonyl group adjacent to the α-carbon activates it for nucleophilic attack. This approach is effective for phenacyl halides and related structures. nih.gov
The general transformation is as follows:
Reactant: 2-bromo-1-(2,4-dichlorophenyl)ethanone
Reagent: Sodium Azide (NaN₃)
Product: this compound
Byproduct: Sodium Bromide (NaBr)
This method is a foundational technique in the synthesis of various α-azido ketones. nih.gov
The efficiency and yield of the nucleophilic substitution reaction are highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the solvent, temperature, and the molar ratio of the reactants.
Solvent Systems: Polar aprotic solvents are commonly employed to facilitate this type of reaction. Acetonitrile (B52724) is a frequently used solvent for the synthesis of similar azides, as it effectively dissolves the reactants and supports the SN2 mechanism. nih.gov Other solvents like acetone (B3395972) and Dimethylformamide (DMF) are also utilized in the synthesis of α-azido ketones. nih.gov
Temperature: The reaction temperature can vary. Some procedures involve heating the reaction mixture to reflux to ensure the completion of the reaction. nih.gov In other cases, particularly with reactive substrates, the reaction can proceed efficiently at room temperature. nih.gov
Stoichiometry: An excess of the azide source is typically used to drive the reaction to completion. For instance, in the synthesis of a related compound, 2-Azido-1-(4-fluorophenyl)ethanone, a threefold molar excess of sodium azide relative to the starting acetophenone (B1666503) was used. nih.gov
| Parameter | Condition Example 1 | Condition Example 2 |
|---|---|---|
| Precursor | 1-(4-Fluorophenyl)ethanone (brominated in situ) | α-nosyloxy ketones |
| Azide Source | Sodium Azide (3.0 equiv.) | Sodium Azide |
| Solvent | Acetonitrile | Acetone |
| Temperature | Reflux (bromination), then Room Temp (azidation) | Room Temperature |
| Reference | nih.gov | nih.gov |
Following the reaction, a standard workup and purification procedure is necessary to isolate the this compound in high purity.
Workup: The reaction is typically quenched by adding ice-cold water. The aqueous mixture is then extracted with an organic solvent, such as diethyl ether. The combined organic layers are dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under vacuum to yield the crude product. nih.gov
Column Chromatography: Flash silica (B1680970) gel chromatography is a highly effective method for purifying the crude product. A solvent system, often a mixture of a nonpolar and a more polar solvent (e.g., ethyl acetate (B1210297)/hexane), is used to elute the compound from the silica gel, separating it from unreacted starting materials and byproducts. nih.gov
Recrystallization: To obtain a highly pure, crystalline product, recrystallization is often employed. The crude or column-purified product is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol (B145695), or a toluene/acetone mixture) and allowed to cool slowly, inducing the formation of crystals. nih.govorgsyn.org
General Strategies for Alpha-Azido Ketone Synthesis
Beyond the direct route from 2-bromo-1-(2,4-dichlorophenyl)ethanone, broader synthetic strategies for producing α-azido ketones are available, which could be adapted for the target compound.
Methods have been developed for the one-pot conversion of alcohols directly to azides, avoiding the need to first isolate a halogenated intermediate. researchgate.net One such approach involves using diphenyl phosphorazidate (DPPA) in the presence of a base. researchgate.net Another strategy for converting alcohols to azides utilizes a combination of sodium azide and boron trifluoride-diethyl etherate, which has been applied to the synthesis of 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H/-imidazoles from their corresponding alcohol precursors. tandfonline.com These methods offer a more streamlined synthesis from alcohol starting materials. The nucleophilic substitution of alkyl halides by an azide source remains one of the most fundamental and widely used methods for preparing organic azides. acs.org
Electrophilic azidation provides an alternative synthetic logic, wherein a pre-formed enolate nucleophile reacts with an electrophilic azide source. nih.gov This method is particularly useful for introducing an azide group at the α-position of a carbonyl compound. The reaction can be mediated by reagents such as (diacetoxyiodo)benzene (B116549) with an azide source like tetrabutylammonium (B224687) azide (Bu₄NN₃). organic-chemistry.org This approach has been demonstrated for the α-azidation of 1,3-dicarbonyl compounds. organic-chemistry.org Other electrophilic azidation reagents include sulfonyl azides, which react with enolates to form the desired α-azido carbonyl compounds. nih.gov
Chemo- and Regioselective Considerations in Azide Formation
The synthesis of this compound from its α-halo precursors is a highly selective process, governed by the principles of chemoselectivity and regioselectivity.
Regioselectivity: The term regioselectivity in this context refers to the specific site of attack by the azide nucleophile. The α-halo ketone, 2-halo-1-(2,4-dichlorophenyl)ethanone, presents two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. The reaction is highly regioselective for the α-carbon. This is because the carbonyl group activates the adjacent α-carbon for nucleophilic attack through an inductive electron-withdrawing effect, making the α-carbon more electrophilic and susceptible to substitution. The reaction proceeds via a well-established SN2 mechanism, where the azide ion directly displaces the halide leaving group from the α-carbon.
The presence of the 2,4-dichlorophenyl group, with its electron-withdrawing chloro substituents, further enhances the electrophilicity of the carbonyl carbon. However, nucleophilic attack at the carbonyl carbon is generally less favorable under these reaction conditions compared to the SN2 displacement at the α-carbon.
Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the case of 2-halo-1-(2,4-dichlorophenyl)ethanone, the primary functional groups are the ketone and the alkyl halide. The azide ion, being a soft nucleophile, preferentially attacks the softer electrophilic center, which is the α-carbon of the alkyl halide, rather than the harder carbonyl carbon. This preference leads to the selective formation of the α-azido ketone over other potential products.
Potential side reactions are minimal under typical reaction conditions. The formation of elimination products is generally not a significant concern due to the nature of the substrate and the reaction conditions employed. Furthermore, the reaction is typically carried out in polar aprotic solvents which favor the SN2 pathway.
The following table outlines the key considerations for selectivity in the azide formation step.
| Consideration | Description | Outcome in the Synthesis of this compound |
|---|---|---|
| Regioselectivity | Preferential attack of the nucleophile at one of several electrophilic sites. | The azide ion selectively attacks the α-carbon over the carbonyl carbon. |
| Chemoselectivity | Preferential reaction with one functional group over others. | The azide ion selectively reacts with the alkyl halide moiety over the ketone. |
| Reaction Mechanism | The pathway through which the reaction proceeds. | Primarily an SN2 mechanism, leading to direct displacement of the halide. |
| Influence of Substituents | The effect of the 2,4-dichlorophenyl group. | Enhances the electrophilicity of the α-carbon, facilitating the SN2 reaction. |
Reactivity and Transformation Pathways of 2 Azido 1 2,4 Dichlorophenyl Ethanone
Azido (B1232118) Group Transformations
The azide (B81097) functional group in 2-Azido-1-(2,4-dichlorophenyl)ethanone is the focal point of its chemical reactivity, enabling its conversion into a range of other functional groups. These transformations are crucial for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.
Reduction to Amine Derivatives (e.g., 2-Amino-1-(2,4-dichlorophenyl)ethanone)
The reduction of the azido group to a primary amine is a fundamental transformation of this compound, yielding 2-Amino-1-(2,4-dichlorophenyl)ethanone. This conversion is significant as α-amino ketones are important precursors for many biologically active heterocyclic compounds, such as pyrazines. nih.gov However, the direct reduction of α-azido ketones to α-amino ketones can be challenging due to the propensity of the resulting α-amino ketone to undergo self-condensation, which leads to the formation of dihydropyrazines and subsequently pyrazines upon oxidation. arkat-usa.org To circumvent this, the resulting amine is often protected in situ.
Catalytic hydrogenation is a widely employed method for the reduction of azides to amines. This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The reaction is generally carried out in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297). While effective, the conditions for catalytic hydrogenation must be carefully controlled to prevent side reactions, particularly the self-condensation of the product amine. For instance, the catalytic reduction of phenacyl azides in the presence of acetic acid has been shown to yield pyrazines. arkat-usa.org
Table 1: Representative Conditions for Catalytic Hydrogenation of α-Azido Ketones
| Catalyst | Solvent | Pressure | Temperature | Typical Yield |
|---|---|---|---|---|
| 10% Pd/C | Ethanol | 3.4 atm | Room Temp. | Moderate to High |
| PtO₂ | Ethyl Acetate | 1 atm | Room Temp. | High |
Note: The yields can be variable and are highly dependent on the specific substrate and reaction conditions.
Metal hydrides, particularly lithium aluminum hydride (LiAlH₄), are powerful reducing agents capable of converting azides to amines. wikipedia.org The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). LiAlH₄ is a potent reagent that can also reduce the adjacent ketone functionality if the reaction conditions are not carefully controlled. masterorganicchemistry.com Therefore, milder reducing agents or specific reaction protocols are often preferred to achieve selective reduction of the azido group.
Other metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, can also be used for this transformation. The choice of the reducing agent and the reaction conditions is critical to ensure the chemoselective reduction of the azido group without affecting the carbonyl group.
Table 2: Metal Hydride Reagents for the Reduction of α-Azido Ketones
| Reagent | Solvent | Temperature | Key Features |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 0 °C to reflux | Powerful reducing agent, risk of over-reduction. wikipedia.orgmasterorganicchemistry.com |
| Sodium Borohydride (NaBH₄)/NiCl₂·6H₂O | Methanol | 0 °C to Room Temp. | Milder conditions, improved chemoselectivity. |
Nucleophilic Substitution Reactions of the Azido Moiety
The azido group in this compound can potentially undergo nucleophilic substitution, although this is less common than its reduction or participation in cycloadditions. The α-carbon to the carbonyl group is activated, which could facilitate the displacement of the azide ion by a suitable nucleophile. However, the azide anion is a good leaving group, making such reactions plausible under specific conditions. These reactions would typically proceed via an Sₙ2 mechanism. The success of such a substitution would be highly dependent on the nature of the incoming nucleophile and the reaction conditions. For instance, the synthesis of α-azido ketones often involves the nucleophilic substitution of an α-halo ketone with sodium azide, indicating the feasibility of the reverse reaction with a strong nucleophile. nih.gov
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The azido group of this compound can act as a 1,3-dipole and participate in 1,3-dipolar cycloaddition reactions. rsc.orgresearchgate.net This class of reactions is a powerful tool for the construction of five-membered heterocyclic rings. wikipedia.org The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a prominent example. ijrpc.com
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, often referred to as a "click chemistry" reaction. alfa-chemistry.comorganic-chemistry.org This reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. bioclone.net The reaction is typically carried out in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, like sodium ascorbate. wikipedia.org
The reaction of this compound with a terminal alkyne under CuAAC conditions would lead to the formation of a 1-(2,4-dichlorophenyl)-2-(1,2,3-triazol-1-yl)ethanone derivative. These triazole-containing compounds are of significant interest due to their wide range of biological activities and applications in materials science. nih.gov
Table 3: Typical Conditions for CuAAC Reactions
| Copper Source | Reducing Agent | Solvent | Ligand (Optional) | Temperature |
|---|---|---|---|---|
| CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | None | Room Temp. |
| CuI | None | THF/H₂O | Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) | Room Temp. |
The resulting 1,2,3-triazole products possess high chemical stability and are capable of forming hydrogen bonds, making them valuable scaffolds in medicinal chemistry. nih.gov
Exploration of Other Cycloaddition Partners and Conditions
The azide functional group in this compound serves as a classic 1,3-dipole, making it a versatile precursor for the synthesis of five-membered heterocycles through 1,3-dipolar cycloaddition reactions. wikipedia.org While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent reaction, the reactivity of this α-azido ketone extends to a variety of other dipolarophiles under different reaction conditions. nih.govorganic-chemistry.org
Research into related azido compounds has demonstrated successful cycloadditions with a range of partners beyond simple terminal alkynes. These include:
Internal Alkynes: While often less reactive than terminal alkynes, internal alkynes can participate in cycloadditions, though they may require more forcing conditions or specific catalytic systems to achieve good conversion and regioselectivity.
Alkenes: Electron-deficient alkenes, such as those bearing ester or cyano groups, are effective dipolarophiles for reactions with organic azides, leading to the formation of triazoline rings. These reactions can proceed thermally, although catalysts can also be employed. For instance, 2,4,6-triazido-3,5-dichloropyridine readily reacts with norbornene, an alkene, demonstrating the feasibility of such cycloadditions. rsc.org
Nitriles: The rhodium(II)-catalyzed transannulation of 1,2,3-triazoles (formed from an initial azide-alkyne cycloaddition) with nitriles provides a pathway to substituted imidazoles. nih.gov This represents a sequential transformation where the initial cycloadduct serves as an intermediate for further heterocyclic synthesis.
Primary Amines: In a different reaction pathway, some fluorinated azides have been shown to undergo [3+2] cycloaddition with primary amines to yield 5-substituted tetrazoles. nih.gov
The conditions for these reactions are highly variable and influence the outcome. Thermal conditions (heating in a suitable solvent) can drive the cycloaddition, but often lead to a mixture of regioisomers and require higher temperatures. nih.govfrontiersin.org Catalysis, particularly with copper(I) and ruthenium(II) complexes, offers milder conditions and, crucially, greater control over regioselectivity. nih.gov The choice of solvent, temperature, and catalyst are all critical parameters that are optimized to favor the desired product.
| Cycloaddition Partner | Reaction Type | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| Terminal Alkynes | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) salt (e.g., CuI, CuSO₄/NaAsc), Room Temp, various solvents | 1,4-Disubstituted-1,2,3-triazole | nih.gov |
| Terminal Alkynes | Ru(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ru(II) catalyst (e.g., Cp*RuCl(PPh₃)₂) | 1,5-Disubstituted-1,2,3-triazole | nih.gov |
| Alkenes (e.g., Norbornene) | Huisgen [3+2] Cycloaddition | Thermal (heating) | Triazoline | rsc.org |
| Nitriles | Rh(II)-catalyzed Transannulation (from triazole) | Rh(II) catalyst (e.g., Rh₂(OAc)₄) | Imidazole (B134444) | nih.gov |
| Primary Amines | [3+2] Cycloaddition | Varies | Tetrazole | nih.gov |
Regioselectivity and Stereoselectivity in Triazole Ring Formation
When this compound reacts with an unsymmetrical alkyne or alkene, the orientation of the addition becomes a critical factor, leading to the concept of regioselectivity. wikipedia.org Stereoselectivity becomes relevant when new chiral centers are formed, particularly in reactions with substituted alkenes. researchgate.net
Regioselectivity: The 1,3-dipolar cycloaddition of an azide with an alkyne can theoretically produce two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole.
Thermal Cycloaddition: Under purely thermal conditions, the Huisgen cycloaddition often yields a mixture of both 1,4- and 1,5-regioisomers. nih.govfrontiersin.org The product ratio is governed by a complex interplay of steric and electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory. wikipedia.orgkuleuven.be The relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the azide and the dipolarophile determine the favored orientation of attack. kuleuven.be
Catalyzed Cycloaddition: The introduction of a catalyst dramatically changes the regiochemical outcome. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its exceptional regioselectivity, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole. nih.gov Conversely, ruthenium(II)-catalyzed reactions (RuAAC) are a well-established method for selectively synthesizing the 1,5-disubstituted isomer. nih.gov This catalytic control is a cornerstone of "click chemistry" and allows for the predictable synthesis of a specific isomer.
The regioselectivity is influenced by the electronic nature of the substituents on both the azide and the dipolarophile. For this compound, the electron-withdrawing nature of the 2,4-dichlorophenacyl group will influence the orbital energies of the azide moiety, a factor that can be analyzed using Density Functional Theory (DFT) calculations to predict the reaction's outcome. kuleuven.begrowingscience.com
Stereoselectivity: In cycloadditions with substituted alkenes, where sp² carbons become sp³ hybridized, the spatial arrangement of the substituents (stereoselectivity) must be considered. wikipedia.org The reaction can proceed through different transition states, often described as endo or exo, leading to diastereomeric products. researchgate.net The concerted, pericyclic mechanism of the Huisgen cycloaddition generally ensures that the stereochemistry of the alkene is retained in the product triazoline ring (i.e., a cis-alkene gives a cis-substituted triazoline). wikipedia.org The preference for one diastereomer over another is typically governed by minimizing steric hindrance in the transition state.
Reactivity of the Ethanone (B97240) and Dichlorophenyl Moieties
Carbonyl Group Reactivity (e.g., toward reduction)
The ethanone moiety of this compound contains a carbonyl group (C=O) which exhibits typical ketone reactivity. A primary transformation for this group is reduction to a secondary alcohol. This reduction presents a chemoselectivity challenge, as the azide group is also susceptible to reduction.
Selective reduction of the carbonyl group without affecting the azide is a valuable transformation, yielding azido-alcohols which are versatile synthetic intermediates. This can be achieved using specific reducing agents or biocatalysts. For example, various studies on α-azido ketones have explored their reduction to α-amino ketones or 1,2-amino alcohols. mdpi.com Biocatalytic reduction using ketoreductases has proven highly effective for the enantioselective reduction of similar α-halo ketones, such as 2-chloro-1-(2,4-dichlorophenyl)ethanone, to the corresponding (R)- or (S)-alcohols with high enantiomeric excess. researchgate.net It is highly probable that similar enzymatic systems could be applied to this compound to achieve a stereocontrolled reduction of the carbonyl group.
Conversely, conditions can be chosen to reduce the azide group while leaving the carbonyl intact, or to reduce both functional groups simultaneously.
| Reaction Type | Potential Reagent/Condition | Expected Product | Reference |
|---|---|---|---|
| Chemoselective Carbonyl Reduction | Ketoreductase enzymes, certain mild hydride reagents | 2-Azido-1-(2,4-dichlorophenyl)ethanol | researchgate.net |
| Chemoselective Azide Reduction | Tin(II) chloride (SnCl₂) | 2-Amino-1-(2,4-dichlorophenyl)ethanone | |
| Full Reduction (Azide and Carbonyl) | Catalytic hydrogenation (e.g., H₂/Pd-C) | 2-Amino-1-(2,4-dichlorophenyl)ethanol | mdpi.com |
Potential Electrophilic Aromatic Substitution on the Dichlorophenyl Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying aromatic rings. wikipedia.org However, the likelihood of this reaction occurring on the dichlorophenyl ring of this compound is very low due to the powerful deactivating effects of the existing substituents.
The reactivity of a benzene (B151609) ring in SEAr reactions is governed by the electronic properties of its substituents. total-synthesis.comlibretexts.org
Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. wikipedia.org
Activating Groups: These groups donate electron density, making the ring more nucleophilic and more reactive. wikipedia.org
In this compound, the aromatic ring bears three substituents to consider: two chlorine atoms and the acylethanone group (-COCH₂N₃).
Chlorine Atoms: Halogens are deactivating due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because of a competing, though weaker, electron-donating resonance effect. libretexts.org
Acyl Group: The carbonyl group is strongly deactivating through both inductive and resonance effects, withdrawing electron density from the ring. It is a powerful meta-director. libretexts.org
The cumulative effect of two deactivating chlorine atoms and a strongly deactivating, meta-directing acyl group renders the dichlorophenyl ring extremely electron-deficient. This severe deactivation means that standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would require exceptionally harsh conditions and are unlikely to proceed efficiently, if at all.
Formation and Reactivity of Reactive Intermediates
Generation of Nitrene Species from Azido Decomposition
A key aspect of the reactivity of this compound is the ability of its azido group to serve as a precursor to a highly reactive nitrene intermediate. The decomposition of organic azides, typically induced by heat (thermolysis) or light (photolysis), results in the extrusion of a molecule of dinitrogen (N₂) and the formation of a nitrene. nih.govresearchgate.net
A nitrene is the nitrogen analog of a carbene; it is a neutral, electron-deficient species containing a nitrogen atom with a sextet of valence electrons. The decomposition process can be represented as:
R-N₃ → R-N + N₂
The thermal decomposition of azides to form nitrenes is a well-studied process. nih.govdatapdf.com The activation energy for this unimolecular reaction involves the fission of the N-N₂ bond. nih.gov For many organic azides, this process occurs at moderately elevated temperatures (e.g., 150-220 °C). mdpi.comdatapdf.com The resulting nitrene is highly reactive and can undergo several subsequent transformations, including:
Intramolecular C-H insertion: The nitrene can insert into a nearby C-H bond to form a new five- or six-membered ring.
Rearrangement: The group attached to the nitrene can migrate to the nitrogen atom (e.g., Curtius rearrangement).
Intermolecular Reactions: The nitrene can react with other molecules in the medium, for example, by adding to an alkene to form an aziridine. nih.gov
Dimerization: Two nitrene intermediates can react to form an azo compound (R-N=N-R).
The specific pathway taken by the nitrene generated from this compound would depend on the reaction conditions and the molecular environment. The presence of the adjacent carbonyl group and the dichlorophenyl ring provides sites for potential intramolecular reactions.
Compound Index
| Compound Name |
|---|
| This compound |
| 2-Amino-1-(2,4-dichlorophenyl)ethanol |
| 2-Amino-1-(2,4-dichlorophenyl)ethanone |
| 2-Azido-1-(2,4-dichlorophenyl)ethanol |
| 2-Chloro-1-(2,4-dichlorophenyl)ethanone |
| 2,4,6-triazido-3,5-dichloropyridine |
| Dimethyl acetylenedicarboxylate |
| Norbornene |
Applications of 2 Azido 1 2,4 Dichlorophenyl Ethanone in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate for Nitrogen-Containing Compounds
The primary significance of 2-Azido-1-(2,4-dichlorophenyl)ethanone in organic synthesis lies in its role as a stable and reliable source for introducing nitrogen into molecular structures. Organic azides are crucial intermediates in the synthesis of nitrogen-containing compounds. organic-chemistry.org The azide (B81097) group (N₃) within this molecule can be readily transformed into other essential nitrogen functionalities.
One of the most fundamental transformations of the azide group is its reduction to a primary amine. This conversion can be achieved under various mild conditions, thus preserving the ketone functionality if desired. The resulting α-amino ketone is a key precursor for numerous biologically active molecules and heterocyclic rings. Furthermore, the azide group itself is a cornerstone of 1,3-dipolar cycloaddition reactions, providing a direct and efficient route to incorporate a triazole ring system into a target molecule. nih.gov This dual reactivity allows chemists to leverage this compound as a linchpin in multi-step syntheses, enabling the controlled and sequential introduction of nitrogen atoms and the construction of complex molecular frameworks.
Precursor for Diverse Heterocyclic Scaffolds
The unique arrangement of the azide and ketone functionalities in this compound makes it an ideal starting material for the synthesis of various heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.
The azide group in this compound makes it a perfect substrate for one of the most powerful reactions in modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.org This reaction, often called "click chemistry," is known for its high efficiency, selectivity, mild reaction conditions, and broad functional group tolerance. nih.govdovepress.com
In this process, this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org This reaction is highly reliable and provides a straightforward method for covalently linking the dichlorophenyl ethanone (B97240) moiety to a wide variety of other molecules, as depicted in the table below. The resulting triazole ring is not merely a linker; it is a rigid, aromatic, and metabolically stable scaffold that can engage in hydrogen bonding and dipole interactions, making it a valuable feature in the design of bioactive compounds. nih.govdovepress.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Terminal Alkyne (R-C≡CH) | 1-(2,4-Dichlorophenyl)-2-(4-R-1H-1,2,3-triazol-1-yl)ethanone | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
This compound is also a precursor for imidazole-containing structures. Research has demonstrated the synthesis of novel 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazoles, which are closely related derivatives. tandfonline.comtandfonline.com The synthesis of imidazole-substituted ethanones can be envisioned through a multi-step sequence starting from the α-azido ketone.
A common strategy involves the reduction of the azide group to a primary amine. The resulting 2-amino-1-(2,4-dichlorophenyl)ethanone can then undergo cyclocondensation reactions with appropriate reagents to form the imidazole (B134444) ring. For instance, reaction with a 1,2-dicarbonyl compound in the presence of an aldehyde and ammonia (B1221849) (or an ammonium (B1175870) salt) constitutes a well-established route to polysubstituted imidazoles. researchgate.net The 2-(1H-imidazol-1-yl)-1-phenylethanone framework is a known pharmacophore in compounds with antifungal properties. nih.gov
The chemical structure of this compound suggests its potential as a precursor for other important heterocyclic systems like oxazoles and pyrazines, although this application is less commonly documented.
Oxazole (B20620) Synthesis: The formation of an oxazole ring could be achieved via the intermediate α-amino ketone. Following the reduction of the azide group to an amine, the resulting 2-amino-1-(2,4-dichlorophenyl)ethanone could be acylated with a carboxylic acid or its derivative. Subsequent acid-catalyzed cyclization and dehydration of the N-acyl intermediate would yield a 2,5-disubstituted oxazole, a reaction known as the Robinson-Gabriel synthesis.
Pyrazine (B50134) Synthesis: The α-amino ketone derived from the reduction of the azide is also a direct precursor to pyrazines. The self-condensation of two molecules of 2-amino-1-(2,4-dichlorophenyl)ethanone would produce a dihydropyrazine (B8608421) intermediate, which can then be oxidized to the corresponding aromatic 2,5-disubstituted pyrazine. This pathway is a classic method for pyrazine synthesis.
Contributions to Molecular Architecture Design
The application of this compound extends beyond the synthesis of individual heterocyclic rings to the broader field of molecular architecture design. Its ability to undergo highly reliable click chemistry reactions makes it an excellent building block for creating large, complex, and well-defined molecular structures. dovepress.com
Strategies for Functional Group Interconversion and Derivatization
The synthetic utility of this compound is greatly enhanced by the potential for selective interconversion of its azide and ketone functional groups. These transformations allow chemists to unmask or introduce new reactivity at different stages of a synthetic sequence.
The azide group is a versatile handle for various transformations beyond cycloadditions. Its reduction to a primary amine is a key step that opens up access to amides, sulfonamides, and imines. Conversely, the ketone group can be selectively modified without affecting the azide. For example, reduction with sodium borohydride (B1222165) would yield a secondary alcohol, while a Wittig reaction could convert the carbonyl into a carbon-carbon double bond. This orthogonality allows for a high degree of control in derivatization, enabling the synthesis of a diverse library of compounds from a single precursor.
| Functional Group | Reagents / Reaction | Product Functional Group |
| Azide (-N₃) | H₂, Pd/C or LiAlH₄ | Primary Amine (-NH₂) |
| Azide (-N₃) | PPh₃, then H₂O (Staudinger Reaction) | Primary Amine (-NH₂) |
| Azide (-N₃) | Terminal Alkyne, Cu(I) (Click Chemistry) | 1,2,3-Triazole |
| Ketone (C=O) | NaBH₄ | Secondary Alcohol (-CH(OH)) |
| Ketone (C=O) | R-MgBr (Grignard Reagent) | Tertiary Alcohol |
| Ketone (C=O) | Ph₃P=CHR (Wittig Reagent) | Alkene (>C=CHR) |
Despite a thorough search of scientific literature and chemical databases, detailed experimental spectroscopic and structural elucidation data for the specific compound This compound is not publicly available. As a result, the following article on its detailed characterization as requested cannot be provided.
The stringent requirements for scientifically accurate and detailed research findings for each specified analytical technique (¹H NMR, ¹³C NMR, ¹⁴N NMR, IR, Raman, and X-ray crystallography) necessitate access to published experimental data that is currently unavailable in the public domain.
Information regarding the synthesis of this compound exists, indicating that the compound can be prepared, typically by reacting 2-bromo-1-(2,4-dichlorophenyl)ethanone with sodium azide. prepchem.com However, the detailed characterization data that would be generated from the techniques listed in the requested outline has not been published or deposited in accessible databases.
While spectroscopic and crystallographic data are available for structurally similar compounds, such as 2-Azido-1-(4-chlorophenyl)ethanone and 2-Azido-1-(4-fluorophenyl)ethanone, it would be scientifically inaccurate to extrapolate this data to the 2,4-dichloro-substituted analogue. nih.gov The presence and position of the two chlorine atoms on the phenyl ring would significantly influence the electronic environment and solid-state packing of the molecule, leading to distinct spectroscopic and structural parameters.
Therefore, to maintain scientific accuracy and adhere to the strict content inclusions, the requested article cannot be generated at this time. Further research and publication of the experimental data for this compound would be required to fulfill this request.
Spectroscopic and Structural Elucidation Studies
X-ray Crystallography for Solid-State Structural Analysis
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The three-dimensional architecture of 2-Azido-1-(2,4-dichlorophenyl)ethanone in the solid state is governed by a network of non-covalent intermolecular interactions. While a specific crystal structure for this exact compound is not detailed in the provided literature, analysis of closely related structures, such as other azido-ethanone derivatives and chlorinated aromatic compounds, allows for a comprehensive understanding of the forces likely at play. nih.govnih.gov The crystal packing is stabilized not by classical strong hydrogen bonds, but by a combination of weaker hydrogen bonds, halogen interactions, and other van der Waals forces. researchgate.netmdpi.com
Key intermolecular interactions expected to define the crystal lattice include:
C-H···O Hydrogen Bonds: The carbonyl oxygen is a primary hydrogen bond acceptor. Weak hydrogen bonds are likely to form between this oxygen and aromatic or methylene (B1212753) C-H groups of adjacent molecules, linking them into chains or more complex networks. nih.govuni-regensburg.de
C-Cl···π Interactions: The electron-rich π system of the dichlorophenyl ring can interact with the electrophilic region of the chlorine atoms on neighboring molecules. This type of interaction plays a significant role in the packing of chlorinated aromatic compounds. nih.gov
Halogen···Halogen Contacts: Short Cl···Cl contacts between molecules are also possible, further consolidating the crystal packing. nih.gov
π-π Stacking Interactions: Face-to-face stacking of the dichlorophenyl rings may occur, contributing to the cohesive energy of the crystal through dispersion forces. nih.gov
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
|---|---|---|---|
| Weak Hydrogen Bond | C-H (Aromatic/Methylene) | O (Carbonyl) | Formation of molecular chains or dimers. nih.govuni-regensburg.de |
| Weak Hydrogen Bond | C-H (Aromatic/Methylene) | N (Azide) | Contribution to 3D network stability. nih.gov |
| Halogen Interaction | C-Cl | π-system (Aromatic Ring) | Linking molecules into ribbons or sheets. nih.gov |
| Stacking Interaction | π-system (Aromatic Ring) | π-system (Aromatic Ring) | Stabilization through dispersion forces. nih.gov |
| Halogen Contact | Cl | Cl | Consolidation of crystal packing. nih.gov |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential technique for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₈H₅Cl₂N₃O and a calculated molecular weight of approximately 230.05 g/mol . chemicalbook.com
The electron ionization (EI) mass spectrum is expected to exhibit a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), molecules containing two chlorine atoms will show a distinctive pattern of peaks. The [M]⁺ peak will appear as a cluster at m/z 229, the [M+2]⁺ peak at m/z 231, and the [M+4]⁺ peak at m/z 233, with relative intensities in an approximate ratio of 9:6:1.
Fragmentation of the molecular ion provides structural information. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key expected fragmentation pathways include:
Loss of Dinitrogen: A common fragmentation for azides is the loss of a neutral dinitrogen molecule (N₂), leading to a nitrene radical cation [M - 28]⁺.
Cleavage of the Azidomethyl Group: Scission of the C-C bond between the carbonyl carbon and the adjacent methylene group can result in the formation of the 2,4-dichlorobenzoyl cation. This fragment would also display the characteristic 9:6:1 isotopic pattern for two chlorine atoms.
Loss of the Entire Azide (B81097) Functionality: Cleavage can occur to lose the azidomethyl radical (•CH₂N₃), also yielding the 2,4-dichlorobenzoyl cation.
Aromatic Ring Fragmentation: Further fragmentation of the 2,4-dichlorophenyl ring can occur, leading to smaller charged species.
| m/z Value (for ³⁵Cl) | Isotopic Peaks (m/z) | Proposed Fragment Structure | Plausible Origin |
|---|---|---|---|
| 229 | 231, 233 | [C₈H₅Cl₂N₃O]⁺ | Molecular Ion [M]⁺ |
| 201 | 203, 205 | [C₈H₅Cl₂NO]⁺ | [M - N₂]⁺ |
| 173 | 175, 177 | [C₇H₃Cl₂O]⁺ | [M - CH₂N₃]⁺ |
| 145 | 147 | [C₆H₃Cl]⁺ | [C₇H₃Cl₂O - COCl]⁺ |
| 109 | - | [C₆H₄Cl]⁺ | Loss of Cl from [C₆H₃Cl₂]⁺ |
Application of Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the synthesis and analysis of this compound, enabling reaction monitoring, purification of the crude product, and assessment of final purity. nih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of the synthesis reaction. For instance, in the preparation of analogous azides, TLC analysis can confirm the consumption of the starting material (e.g., 2-bromo-1-(2,4-dichlorophenyl)ethanone) and the formation of the desired azide product. nih.gov A typical stationary phase is silica (B1680970) gel, with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as ethyl acetate (B1210297) and hexane. nih.gov
Column Chromatography: For the isolation and purification of the synthesized compound on a preparative scale, flash silica gel column chromatography is commonly employed. tandfonline.com The crude product mixture is loaded onto a silica gel column and eluted with an appropriate solvent system, often a gradient of ethyl acetate in hexane, to separate the target compound from unreacted starting materials and byproducts. nih.gov
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the method of choice for the quantitative assessment of the purity of the final product. A C18 column is typically used as the stationary phase, with a mobile phase often consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer). researchgate.netpensoft.net Isocratic or gradient elution can be applied to achieve optimal separation of the main compound from any potential impurities. Detection is commonly performed using a UV/VIS detector at a wavelength where the aromatic system of the molecule exhibits strong absorbance. researchgate.net The method can be validated according to ICH guidelines to ensure it is accurate, precise, and specific for the analyte. pensoft.net
| Technique | Stationary Phase | Typical Mobile Phase | Primary Application |
|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane | Reaction monitoring. nih.gov |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Ethyl Acetate / Hexane (gradient) | Preparative purification and isolation. nih.govtandfonline.com |
| RP-HPLC | C18 (e.g., 150 x 4.6 mm, 5 µm) | Acetonitrile / Phosphate Buffer | Purity assessment and quantitative analysis. researchgate.netpensoft.net |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the properties of organic molecules like α-azido ketones.
Electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule. The molecular electrostatic potential (MEP) surface is a key output, which maps regions of positive and negative electrostatic potential. For a molecule like 2-Azido-1-(2,4-dichlorophenyl)ethanone, the MEP surface would be expected to show negative potential (red/yellow) around the oxygen atom of the carbonyl group and the terminal nitrogen of the azido (B1232118) group, indicating these are sites susceptible to electrophilic attack. mdpi.com Positive potential (blue) would likely be located around the hydrogen atoms of the azido-methylene group. mdpi.com
Table 1: Expected Geometric Parameters for this compound Based on Analogous Structures
| Parameter | Expected Value | Rationale |
|---|---|---|
| C=O Bond Length | ~1.22 Å | Typical for α-substituted ketones. |
| N-N Bond Lengths (Azide) | Nα-Nβ: ~1.24 Å, Nβ-Nγ: ~1.12 Å | Characteristic asymmetric bonding in organic azides. mdpi.com |
| N-N-N Bond Angle | ~170-173° | Nearly linear, consistent with related crystal structures. researchgate.netnih.gov |
DFT methods can accurately predict spectroscopic data, which is invaluable for identifying and characterizing the compound.
Infrared (IR) Frequencies: Theoretical IR spectra can be calculated to identify characteristic vibrational modes. For this compound, the most prominent peaks would be the asymmetric stretch of the azido group (N₃) and the stretching of the carbonyl group (C=O). The azido group's asymmetric stretch is a particularly strong and sharp absorption, typically appearing in the 2100-2140 cm⁻¹ region. nih.gov The carbonyl stretch would be expected around 1690-1710 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Parameters: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated, aiding in the assignment of experimental peaks. mdpi.com
Table 2: Predicted Characteristic IR Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Azido (-N₃) | Asymmetric Stretch | 2100 - 2140 |
| Carbonyl (C=O) | Stretch | 1690 - 1710 |
Molecular Orbital Theory and Analysis of Azido Group Bonding
Molecular Orbital (MO) theory provides a detailed picture of the electronic structure and bonding within the azido group. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity.
In organic azides, the HOMO is often associated with a non-bonding π-orbital on the azido group, while the LUMO is a corresponding π* anti-bonding orbital. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests the molecule is more polarizable and reactive. DFT calculations are commonly used to determine the energies of these frontier orbitals. The bonding in the azido group (R-Nα-Nβ-Nγ) is complex, involving delocalized π-orbitals across the three nitrogen atoms, which results in a nearly linear and asymmetric structure. mdpi.com
Mechanistic Insights from Computational Simulations (e.g., Reaction Pathways, Transition States, Activation Energies)
Computational simulations are instrumental in elucidating reaction mechanisms involving this compound. For instance, its participation in 1,3-dipolar cycloaddition reactions (a common reaction for azides) can be modeled to understand regioselectivity and reaction kinetics. nih.govresearchgate.net
By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition states (TS). The energy difference between the reactants and the transition state defines the activation energy (Ea), which is a key determinant of the reaction rate. nih.gov DFT studies on similar cycloaddition reactions have shown that the reaction proceeds through a one-step, asynchronous mechanism. researchgate.net Such simulations would allow for the prediction of whether the reaction favors the formation of 1,4- or 1,5-disubstituted triazole products. researchgate.net
Reactivity Predictions (e.g., Electrophilicity and Nucleophilicity using Parr Functions)
To pinpoint the most reactive sites within the molecule for electrophilic or nucleophilic attack, local reactivity descriptors are used. Parr functions (P⁺(r) for nucleophilic attack and P⁻(r) for electrophilic attack) are powerful tools for this purpose. rsc.org They are derived from the spin density distribution of the molecule's radical cation and radical anion, respectively. researchgate.net For this compound, Parr function calculations would likely identify:
The terminal nitrogen (Nγ) of the azido group as a primary nucleophilic site (high P⁻(r) value).
The carbonyl carbon and the α-carbon (the carbon attached to the azido group) as potential electrophilic sites (high P⁺(r) values).
These predictions are crucial for understanding and predicting the outcomes of polar organic reactions. researchgate.net
Conformational Analysis and Energy Landscapes
This compound possesses rotational freedom, primarily around the single bonds connecting the phenyl ring, the carbonyl group, and the azidomethyl group. Conformational analysis involves systematically exploring these rotations to identify the different possible conformers (stable spatial arrangements) and their relative energies.
By performing a relaxed scan of the potential energy surface along key dihedral angles, a conformational energy landscape can be constructed. This map reveals the lowest-energy (most stable) conformers and the energy barriers for interconversion between them. The global minimum on this landscape corresponds to the most populated conformation of the molecule under thermal equilibrium. Such analysis is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its preferred conformation.
Future Research Directions and Synthetic Innovations
Development of Novel Catalytic Systems for Azide (B81097) Transformations
The azide moiety is renowned for its participation in a wide array of chemical transformations. A significant area of future research lies in developing novel catalytic systems to control and expand the reactivity of 2-Azido-1-(2,4-dichlorophenyl)ethanone. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a well-established method for forming 1,2,3-triazoles from azides, research could focus on creating more efficient and versatile catalysts. nih.gov This could include the development of bimetallic systems, such as copper on iron, which have shown promise in facilitating rapid and safe azide-alkyne cycloadditions. mtak.hu
Furthermore, catalysts could be explored for other azide reactions, such as:
Denitrogenative coupling: Catalysts that promote the reaction of the azide with the extrusion of dinitrogen gas to form new C-N or C-C bonds.
Controlled reduction: While chemical reducing agents can convert the azide to an amine, new catalytic hydrogenation systems could offer milder conditions and higher selectivity, which is crucial for synthesizing α-amino ketone derivatives.
Enantioselective Synthesis of Chiral Derivatives
Although this compound is an achiral molecule, its ketone group provides a handle for the introduction of chirality. Future research could focus on the enantioselective reduction of the carbonyl group to produce chiral β-azido alcohols. These chiral building blocks are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Catalytic systems employing chiral ligands and a reducing agent (e.g., borane (B79455) or silane (B1218182) derivatives) would be a primary focus. The development of biocatalytic methods, using enzymes such as ketoreductases, could also provide a highly efficient and environmentally friendly route to these chiral derivatives. While not applied to this specific molecule, the general principle of creating chiral α-amino ketones from racemic α-bromo ketones with high enantioselectivity using chiral phase-transfer catalysts has been established and could be adapted. organic-chemistry.org
Integration into Continuous Flow Chemistry Protocols
Organic azides are high-energy compounds that can be explosive, especially when isolated and stored in larger quantities. rsc.org Continuous flow chemistry offers a significantly safer alternative to traditional batch processing by handling hazardous reagents and intermediates in small volumes within a closed, controlled system. researchgate.net
Future work should focus on developing a continuous flow process for both the synthesis of this compound and its subsequent reactions. A potential setup would involve:
A first reactor module where a solution of 2-bromo-1-(2,4-dichlorophenyl)ethanone is mixed with a solution of an azide salt (e.g., sodium azide) to form the target compound in situ. prepchem.com
A second module where the output stream containing the azide is immediately mixed with other reagents for a subsequent transformation, such as an alkyne for a CuAAC reaction or a reducing agent. rsc.orgnih.gov
This "telescoped" approach avoids the isolation of the potentially hazardous azide intermediate, improving safety and efficiency. nih.gov The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can also lead to higher yields and purity. rsc.org
Exploration of Multicomponent Reactions Involving the Compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov this compound is an excellent candidate for the design of novel MCRs.
Research in this area could explore:
Ketone-based MCRs: The carbonyl group can react with amines and other nucleophiles. For example, it could participate in a Passerini or Ugi reaction if an isocyanide and a suitable carboxylic acid or amine component are present.
Azide-based MCRs: The azide can undergo in situ transformation to generate a reactive intermediate that is then trapped in a multicomponent process. For instance, a Staudinger/aza-Wittig reaction could generate an imine in situ, which then participates in a reaction with components like cyclic anhydrides or isocyanides to build complex fused heterocyclic systems. rsc.org
Aldol-type reactions: As an α-azido ketone, the compound could react with aldehydes or ketones in a base-promoted aldol-type condensation to form α-azido-β-hydroxy ketones, adding another layer of functionality for further synthetic elaboration. nih.govacs.org
Advanced In Situ Spectroscopic Monitoring of Reactions
To optimize the synthesis and subsequent reactions of this compound, a detailed understanding of the reaction kinetics, intermediates, and byproduct formation is essential. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for real-time reaction monitoring. mt.comspectroscopyonline.com
Future studies could implement fiber-optic probes directly into the reaction vessel (either batch or flow) to:
Monitor synthesis: Track the disappearance of the precursor (e.g., 2-bromo-1-(2,4-dichlorophenyl)ethanone) and the appearance of the characteristic azide vibrational band (typically around 2100 cm⁻¹) in the IR spectrum. mdpi.com
Follow subsequent reactions: Observe the consumption of the azide group in real-time during a cycloaddition or reduction reaction, allowing for precise determination of reaction endpoints and optimization of conditions. mdpi.com
This approach eliminates the need for offline sampling and analysis, providing more accurate data and enabling better control over the chemical process, which is particularly important when dealing with potentially unstable intermediates. mdpi.com
Q & A
Q. What are the standard synthetic routes for 2-Azido-1-(2,4-dichlorophenyl)ethanone, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound is synthesized via nucleophilic substitution of a bromo precursor with sodium azide. For example, 2-bromo-1-(2,4-dichlorophenyl)ethanone reacts with NaN₃ in a polar aprotic solvent (e.g., DMF or acetone) under reflux. Key parameters include:
- Solvent choice : DMF enhances solubility of intermediates but may require longer reaction times.
- Temperature : Reflux at 60–80°C ensures complete conversion.
- Workup : Post-reaction, the mixture is washed with water and brine, dried over Na₂SO₄, and purified via column chromatography (hexane/ethyl acetate) to isolate the azide product .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : The azide group (N₃) does not produce signals in NMR, but the ketone carbonyl appears at ~190–195 ppm in ¹³C NMR. Aromatic protons from the dichlorophenyl ring resonate at 6.8–7.9 ppm .
- IR Spectroscopy : The azide stretch (νN₃) appears as a strong absorption band near 2100–2150 cm⁻¹. The carbonyl (C=O) stretch is observed at ~1700 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks ([M]⁺) confirm the molecular weight (e.g., m/z 254 for C₈H₄Cl₂N₃O) .
Q. How should researchers handle and store this compound considering its azide group’s potential instability?
Methodological Answer:
- Storage : Store in a cool (<4°C), dry environment, away from light. Azides are shock-sensitive; avoid friction or impact.
- Safety : Use blast shields and personal protective equipment (PPE) during synthesis. Monitor for decomposition via TLC or IR (loss of N₃ peak) .
Advanced Research Questions
Q. How can the stereoselective reduction of the ketone group in this compound be achieved?
Methodological Answer: Biocatalytic reduction using Acinetobacter sp. strains offers high enantioselectivity (>99.9% ee). Key factors:
- pH Optimization : Activity peaks at pH 7.6 (yield: 56.2%), with minimal stereoselectivity variation between pH 6.0–8.0 .
- Ionic Strength : Phosphate buffer (0.05–0.2 M) does not significantly affect yield or ee, enabling flexibility in reaction design .
Q. Table 1. Effect of pH on Biocatalytic Reduction (Adapted from )
| pH | Yield (%) | ee (%) |
|---|---|---|
| 6.0 | 42.1 | 99.9 |
| 7.0 | 51.3 | 99.9 |
| 7.6 | 56.2 | 99.9 |
| 8.0 | 48.7 | 99.9 |
Q. How can computational methods predict the reactivity of this compound in click chemistry applications?
Methodological Answer: Density Functional Theory (DFT) calculations model the azide’s reactivity in Huisgen cycloaddition. Key steps:
Q. What challenges arise in scaling up the synthesis of this compound while maintaining purity?
Methodological Answer:
Q. How does the electronic environment of the dichlorophenyl ring influence the compound’s reactivity?
Methodological Answer: The electron-withdrawing Cl groups meta and para to the ketone enhance electrophilicity, facilitating nucleophilic attacks (e.g., Staudinger reactions). Hammett substituent constants (σₘ = 0.37, σₚ = 0.23) predict reaction rates in aryl-azide transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
